molecular formula C19H19N3O4S B10986163 1-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(naphthalen-1-yl)-6-oxo-1,4,5,6-tetrahydropyridazine-3-carboxamide

1-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(naphthalen-1-yl)-6-oxo-1,4,5,6-tetrahydropyridazine-3-carboxamide

Cat. No.: B10986163
M. Wt: 385.4 g/mol
InChI Key: VRTXRVFXPAQQQB-UHFFFAOYSA-N
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Description

1-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(naphthalen-1-yl)-6-oxo-1,4,5,6-tetrahydropyridazine-3-carboxamide is a complex organic compound that features a combination of sulfur, nitrogen, and aromatic rings. Compounds like this are often of interest in medicinal chemistry and materials science due to their unique structural properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(naphthalen-1-yl)-6-oxo-1,4,5,6-tetrahydropyridazine-3-carboxamide typically involves multi-step organic reactions. The starting materials might include tetrahydrothiophene derivatives, naphthalene derivatives, and pyridazine derivatives. Common synthetic routes could involve:

    Step 1: Formation of the tetrahydrothiophene ring with a sulfone group.

    Step 2: Coupling of the naphthalene derivative with the tetrahydrothiophene derivative.

    Step 3: Formation of the pyridazine ring and subsequent coupling with the previously formed intermediate.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. Techniques such as high-performance liquid chromatography (HPLC) and recrystallization might be used for purification.

Chemical Reactions Analysis

Types of Reactions

1-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(naphthalen-1-yl)-6-oxo-1,4,5,6-tetrahydropyridazine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the tetrahydrothiophene ring can be further oxidized.

    Reduction: The carbonyl group in the pyridazine ring can be reduced to form alcohols.

    Substitution: Aromatic substitution reactions can occur on the naphthalene ring.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA).

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Electrophilic aromatic substitution using reagents like bromine or chlorine.

Major Products Formed

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could yield alcohols or amines.

Scientific Research Applications

1-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(naphthalen-1-yl)-6-oxo-1,4,5,6-tetrahydropyridazine-3-carboxamide could have various scientific research applications, including:

    Chemistry: As a building block for more complex molecules.

    Biology: Potential use as a probe or inhibitor in biochemical assays.

    Medicine: Investigation as a potential therapeutic agent for various diseases.

    Industry: Use in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action for this compound would depend on its specific biological or chemical target. Generally, it might interact with enzymes or receptors, altering their activity. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Similar Compounds

  • 1-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(phenyl)-6-oxo-1,4,5,6-tetrahydropyridazine-3-carboxamide
  • 1-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(naphthalen-2-yl)-6-oxo-1,4,5,6-tetrahydropyridazine-3-carboxamide

Uniqueness

The uniqueness of 1-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(naphthalen-1-yl)-6-oxo-1,4,5,6-tetrahydropyridazine-3-carboxamide lies in its specific combination of functional groups and ring structures, which may confer unique chemical and biological properties compared to similar compounds.

Properties

Molecular Formula

C19H19N3O4S

Molecular Weight

385.4 g/mol

IUPAC Name

1-(1,1-dioxothiolan-3-yl)-N-naphthalen-1-yl-6-oxo-4,5-dihydropyridazine-3-carboxamide

InChI

InChI=1S/C19H19N3O4S/c23-18-9-8-17(21-22(18)14-10-11-27(25,26)12-14)19(24)20-16-7-3-5-13-4-1-2-6-15(13)16/h1-7,14H,8-12H2,(H,20,24)

InChI Key

VRTXRVFXPAQQQB-UHFFFAOYSA-N

Canonical SMILES

C1CS(=O)(=O)CC1N2C(=O)CCC(=N2)C(=O)NC3=CC=CC4=CC=CC=C43

Origin of Product

United States

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